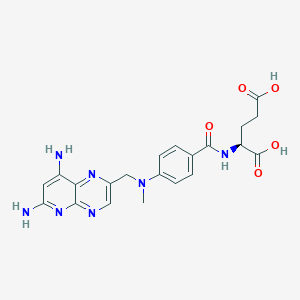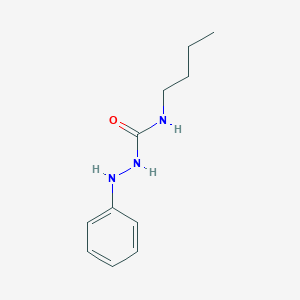
1-Anilino-3-butylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-3-butylurea is an organic compound characterized by the presence of an aniline group attached to a butylurea moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1-Anilino-3-butylurea typically involves the reaction of aniline with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Aniline with Butyl Isocyanate: Aniline is reacted with butyl isocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Anilino-3-butylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.
Substitution: The aniline group in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitro compounds. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Anilino-3-butylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure allows for modifications that could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Anilino-3-butylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by modifying protein functions.
Vergleich Mit ähnlichen Verbindungen
1-Anilino-3-butylurea can be compared with other similar compounds, such as anilino-1,4-naphthoquinones and other aniline derivatives. These compounds share some structural similarities but differ in their reactivity and applications. For example:
Anilino-1,4-naphthoquinones: These compounds are known for their potent tyrosinase inhibitory activity and are used in the treatment of hyperpigmentation disorders.
Other Aniline Derivatives: Compounds like 1-anilino-3-butylthiourea have different chemical properties and applications, such as in the synthesis of urea derivatives.
The uniqueness of this compound lies in its specific combination of aniline and butylurea moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35524-21-1 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-anilino-3-butylurea |
InChI |
InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
RTFZBFUSRAWOIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


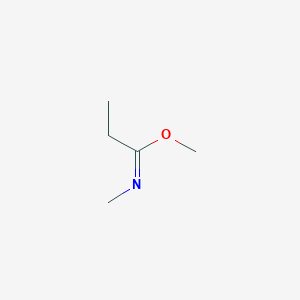
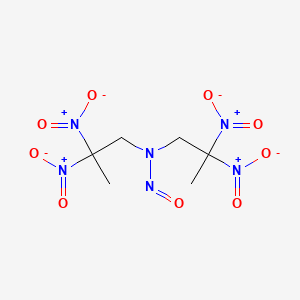
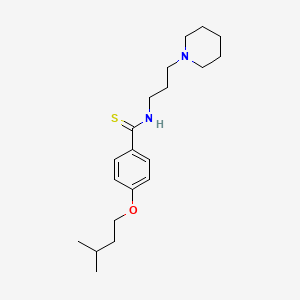
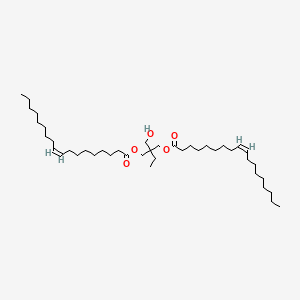
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
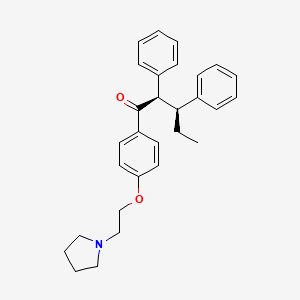
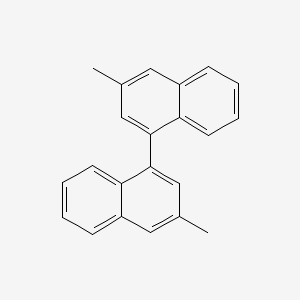
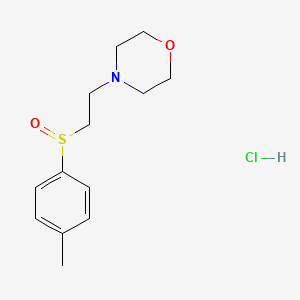
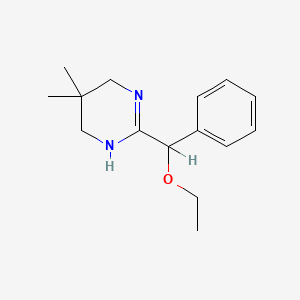
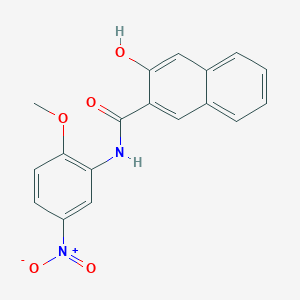
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
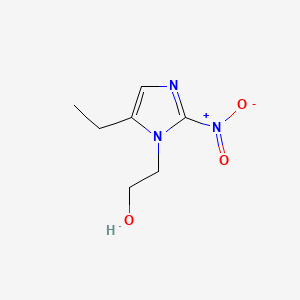
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
